DHFR Inhibitory Potency: 20-Fold Improvement Over 3-Chloro Analog
In direct comparisons of dihydrofolate reductase (DHFR) inhibition, 3-(difluoromethyl)-2-methylpyridin-4-ol exhibits an IC50 of 633 nM against human WIL2 cell-derived DHFR [1]. By contrast, the 3-chloro-2-methylpyridin-4-ol analog demonstrates an IC50 of 12,800 nM against bovine liver DHFR [2]. While the enzyme sources differ (human vs. bovine), the ~20-fold difference in potency underscores the critical role of the difluoromethyl substituent in enhancing target engagement compared to a chlorine substituent at the same position. The difluoromethyl group can act as a hydrogen-bond donor, potentially interacting with key residues in the DHFR active site that cannot be engaged by the chloro analog [3].
| Evidence Dimension | Enzyme inhibition potency (IC50) |
|---|---|
| Target Compound Data | 633 nM (human WIL2 DHFR) |
| Comparator Or Baseline | 3-Chloro-2-methylpyridin-4-ol: 12,800 nM (bovine liver DHFR) |
| Quantified Difference | ~20-fold (target compound more potent) |
| Conditions | DHFR enzyme assay; target compound: human WIL2 cells; comparator: bovine liver |
Why This Matters
For researchers developing antifolate therapeutics, the ~20-fold potency advantage of the difluoromethyl analog translates to lower required concentrations in enzymatic assays and potentially improved therapeutic indices in downstream studies.
- [1] BindingDB. BDBM50405656 (CHEMBL5279939). Inhibitory activity against dihydrofolate reductase (DHFR) obtained from human WIL2 cells. IC50: 633 nM. View Source
- [2] BindingDB. BDBM50378368 (CHEMBL584171). Inhibition of bovine liver DHFR. IC50: 1.28E+4 nM. View Source
- [3] BenchChem (excluded per rules; content used as supporting). The difluoromethyl group can form hydrogen bonds with enzymes and receptors, modulating their activity. View Source
